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Compound of Interest

Compound Name: Amino-PEG3-C2-Amine

Cat. No.: B1664901

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action, applications,
and practical considerations for using Amino-PEG3-C2-Amine as a bifunctional linker in
bioconjugation. This linker is a valuable tool in the development of advanced therapeutics such
as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACS).

Core Concepts and Mechanism of Action

Amino-PEG3-C2-Amine, with the CAS Number 929-75-9, is a homobifunctional linker
featuring two primary amine (-NH2) groups separated by a hydrophilic 11-atom spacer.[1][2]
This spacer consists of a triethylene glycol (PEG3) unit and an ethyl (C2) group. The core
function of this linker is to covalently connect two molecular entities through the formation of
stable bonds at each of its terminal amines.

The primary mechanism of action involves the nucleophilic nature of the terminal amine groups.
These amines readily react with electrophilic functional groups, most commonly activated
carboxylic acids (e.g., N-hydroxysuccinimide [NHS] esters), to form highly stable amide bonds.
[2][3] This reaction is the foundation of its utility in bioconjugation, allowing for the stable
linkage of proteins, peptides, small molecule drugs, or other payloads.

The key features of the Amino-PEG3-C2-Amine linker include:
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» Hydrophilicity: The polyethylene glycol (PEG) component significantly increases the
hydrophilicity of the linker. When conjugated to hydrophobic molecules, this property can
enhance the agueous solubility of the final conjugate, reduce aggregation, and improve
pharmacokinetic profiles.[4][5]

o Defined Length and Flexibility: As a monodisperse compound, Amino-PEG3-C2-Amine has
a precise length. This uniformity is crucial for producing homogeneous conjugates with
consistent properties.[6] The PEG chain also imparts flexibility, which can be critical for
applications like PROTACSs, where it helps to achieve the optimal orientation for the
formation of a productive ternary complex.[5]

o Biocompatibility: PEG is a well-established biocompatible polymer, known to reduce the
immunogenicity of conjugated molecules.

Applications in Drug Development

The structure of Amino-PEG3-C2-Amine makes it particularly suitable for advanced
therapeutic modalities that require the precise linking of two different components.

Proteolysis Targeting Chimeras (PROTACS)

PROTACSs are heterobifunctional molecules that induce the degradation of a target protein by
recruiting it to an E3 ubiquitin ligase.[7][8] The linker is a critical component, bridging the target
protein-binding ligand and the E3 ligase-binding ligand. Amino-PEG3-C2-Amine can be used
to synthesize the core of a PROTAC linker. For instance, it can be sequentially conjugated to
two different carboxylic acid-containing ligands to form the final PROTAC molecule. The linker's
length and flexibility are key determinants of the stability and efficacy of the resulting ternary
complex (Target Protein-PROTAC-E3 Ligase).[5][8]

Antibody-Drug Conjugates (ADCs) and Other
Bioconjugates

In the context of ADCs, linkers connect a potent cytotoxic drug to a monoclonal antibody. While
Amino-PEG3-C2-Amine is a homobifunctional linker, it can be used to create spacers or to
modify payloads before their attachment to an antibody. For example, one amine end could be
reacted with a payload, and the other could be used for further functionalization. The
hydrophilic PEG spacer helps to improve the solubility and stability of the ADC.[4][9] Beyond
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ADCs, this linker can be used for peptide synthesis, surface modification, and creating various
bioconjugates for research purposes.[10]

Quantitative Data and Physicochemical Properties

While extensive quantitative data for conjugates synthesized specifically with Amino-PEG3-
C2-Amine is not readily available in peer-reviewed literature, the following tables summarize its
key physicochemical properties and provide representative data on the stability of the amide
bonds it forms, based on the behavior of similar chemical structures.

Table 1: Physicochemical Properties of Amino-PEG3-C2-Amine

Property Value Source
CAS Number 929-75-9 [1][21[6][71[11]
Molecular Formula C8H20N203 [L][2118]1[7]
Molecular Weight 192.26 g/mol [1107]
Colorless to light yellow
Appearance o [6][7]
liquid/oil
Purity Typically >95% [2][6]

- Soluble in water, DMSO, DMF,
Solubility » [6]1[7]
DCM, THF, Acetonitrile

Table 2: Representative Stability of Amide Bonds in Conjugates

Amide bonds are known for their high stability under physiological conditions. The data below
illustrates the typical half-life (t2) of amide bonds under various conditions, which is
representative of the stability expected from a conjugate formed using Amino-PEG3-C2-
Amine.
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. Temperature Representative
Condition pH . Source
(°C) Half-Life (t%%)
Acidic 2.0 37 Days to Weeks
>1 Year
. . (hundreds of
Physiological 7.4 37

years in absence

of enzymes)

Basic 10.0 37 Days to Weeks

Note: This data is representative of amide bond stability in general. Actual stability can be
influenced by neighboring functional groups and the presence of enzymes.

Experimental Protocols

The following are detailed methodologies for the use of Amino-PEG3-C2-Amine in a typical
bioconjugation reaction to form a diamide conjugate.

Two-Step Amide Bond Formation with a Carboxylic Acid-
Containing Molecule

This protocol describes the conjugation of Amino-PEG3-C2-Amine to two equivalents of a
molecule containing a carboxylic acid (Molecule-COOH) using carbodiimide chemistry.

Materials:

Amino-PEG3-C2-Amine

Molecule-COOH (e.g., a payload, a ligand)

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

N-hydroxysuccinimide (NHS) or Sulfo-NHS

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
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Activation Buffer: 0.1 M MES, pH 4.5-6.0

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0

Quenching Buffer: 1 M Tris-HCI, pH 8.5 or 1 M hydroxylamine

Purification system (e.g., Reverse-Phase HPLC)

Procedure:

» Reagent Preparation:

o Dissolve Amino-PEG3-C2-Amine in Coupling Buffer to a final concentration of 10 mM.

o Dissolve Molecule-COOH in anhydrous DMF or DMSO to a final concentration of 100 mM.

o Prepare fresh 100 mM stock solutions of EDC and NHS in anhydrous DMF or DMSO
immediately before use.

 Activation of Carboxylic Acid:
o In areaction vial, add 2.2 equivalents of Molecule-COOH.
o Add 2.5 equivalents of EDC and 2.5 equivalents of NHS to the Molecule-COOH solution.

o Incubate the mixture for 15-30 minutes at room temperature to allow for the formation of
the NHS ester.

e Amine Coupling Reaction:

o Add 1.0 equivalent of the Amino-PEG3-C2-Amine solution to the activated Molecule-
COOH mixture.

o If the reaction was performed in an organic solvent, ensure the final pH is adjusted to 7.2-
8.0 by adding Coupling Buffer.

o Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with
gentle stirring.
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e Quenching:

o Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM.

o Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.
 Purification:

o Purify the resulting conjugate using an appropriate method such as Reverse-Phase HPLC
to remove unreacted starting materials, reagents, and byproducts.

o Characterize the final product by LC-MS to confirm its identity and purity.

Stability Analysis of the Final Conjugate

This protocol provides a method to assess the stability of the amide bonds in the purified
conjugate.

Materials:

e Purified conjugate

o Assay Buffers: 0.1 M HCI (pH 1), 0.1 M PBS (pH 7.4), 0.1 M Sodium Borate (pH 10)
e LC-MS system

Procedure:

e Sample Preparation:

o Prepare solutions of the purified conjugate at a known concentration (e.g., 1 mg/mL) in
each of the three Assay Buffers.

e Incubation:
o Incubate the samples at a controlled temperature (e.g., 37°C).

e Time-Point Analysis:
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o At various time points (e.g., 0, 4, 8, 24, 48 hours), take an aliquot from each sample.
o If necessary, neutralize the acidic and basic samples before analysis.

o Analyze the aliquots by LC-MS to determine the percentage of intact conjugate remaining
relative to the t=0 sample.

o Data Analysis:

o Plot the percentage of intact conjugate versus time for each condition to determine the
rate of degradation and the half-life of the conjugate.

Visualizations

The following diagrams illustrate the structure, mechanism, and application workflows for
Amino-PEG3-C2-Amine.

Caption: Chemical structure of Amino-PEG3-C2-Amine.
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Caption: General workflow for diamide conjugate synthesis.
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Caption: PROTAC mechanism of action facilitated by a linker.

Need Custom Synthesis?
BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

¢ 1. arctomsci.com [arctomsci.com]
¢ 2. Amino-PEG3-amine, 929-75-9 | BroadPharm [broadpharm.com]

Tech Support

© 2025 BenchChem. All rights reserved. 8/10


https://www.benchchem.com/product/b1664901?utm_src=pdf-body-img
https://www.benchchem.com/product/b1664901?utm_src=pdf-custom-synthesis
https://arctomsci.com/AS993982-1
https://broadpharm.com/product/bp-20571
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664901?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

3. Chemical Conjugation Strategies for the Development of Protein-Based Subunit
Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]

4. benchchem.com [benchchem.com]

5. Amino-PEG3-amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
6. medchemexpress.com [medchemexpress.com]

7. benchchem.com [benchchem.com]

8. mdpi.com [mdpi.com]

9. 929-75-9 | Amino-PEG3-C2-Amine | Aliphatic Chain Hydrocarbons | Ambeed.com
[ambeed.com]

10. CAS 929-75-9: 1,11-Diamino-3,6,9-trioxaundecane [cymitquimica.com]
11. benchchem.com [benchchem.com]

To cite this document: BenchChem. [Amino-PEG3-C2-Amine as a Bifunctional Linker: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1664901#amino-peg3-c2-amine-mechanism-of-
action-as-a-linker]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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